molecular formula C25H28F3N5O B10935763 N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10935763
M. Wt: 471.5 g/mol
InChI Key: IQFVCEPMDCIJEB-UHFFFAOYSA-N
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Description

5-(4-ISOPROPYLPHENYL)-N~2~-(8-METHYL-8-AZABICYCLO[321]OCT-3-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound featuring a pyrazolo[1,5-a]pyrimidine core This compound is notable for its unique structural elements, including an isopropylphenyl group, a trifluoromethyl group, and an 8-methyl-8-azabicyclo[321]octane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ISOPROPYLPHENYL)-N~2~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazolo[1,5-a]pyrimidine core, introduction of the isopropylphenyl and trifluoromethyl groups, and finally, the attachment of the 8-methyl-8-azabicyclo[3.2.1]octane moiety. Each step requires specific reaction conditions, such as the use of strong bases, high temperatures, and inert atmospheres to ensure the desired transformations occur efficiently.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and automated systems can further enhance the efficiency and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-ISOPROPYLPHENYL)-N~2~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

5-(4-ISOPROPYLPHENYL)-N~2~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes, particularly those involving its molecular targets.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Industry: Its chemical reactivity and stability make it useful in various industrial applications, such as the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 5-(4-ISOPROPYLPHENYL)-N~2~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl acetate
  • 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl (2E)-2-methyl-2-butenoate
  • 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl hydroxy (phenyl)acetate

Uniqueness

Compared to these similar compounds, 5-(4-ISOPROPYLPHENYL)-N~2~-(8-METHYL-8-AZABICYCLO[321]OCT-3-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to its trifluoromethyl group and pyrazolo[1,5-a]pyrimidine core

Properties

Molecular Formula

C25H28F3N5O

Molecular Weight

471.5 g/mol

IUPAC Name

N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-5-(4-propan-2-ylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C25H28F3N5O/c1-14(2)15-4-6-16(7-5-15)20-12-22(25(26,27)28)33-23(30-20)13-21(31-33)24(34)29-17-10-18-8-9-19(11-17)32(18)3/h4-7,12-14,17-19H,8-11H2,1-3H3,(H,29,34)

InChI Key

IQFVCEPMDCIJEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NC4CC5CCC(C4)N5C

Origin of Product

United States

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